RuBi-Nicotine

Description

Properties

IUPAC Name |

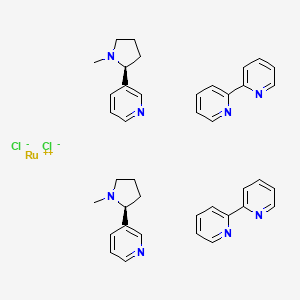

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXVYFYPLMVART-ZPFSJBFKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44Cl2N8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256362-30-7 | |

| Record name | Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

RuBi-Nicotine: A Technical Guide to Photoactivated Nicotinic Acetylcholine Receptor Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RuBi-Nicotine is a ruthenium-bipyridine caged compound designed for the precise spatiotemporal release of nicotine upon photoactivation. This technology offers researchers a powerful tool to investigate the function of nicotinic acetylcholine receptors (nAChRs) and their downstream signaling pathways with high precision. This in-depth technical guide provides a comprehensive overview of this compound's core properties, mechanism of action, and experimental applications. It includes a summary of its photochemical and photophysical properties, detailed experimental protocols for its synthesis and use in uncaging experiments, and a visualization of the nicotine-induced signaling cascade.

Core Properties and Mechanism of Action

This compound, with the chemical formula [Ru(bpy)₂(nicotine)₂]²⁺, is a coordination complex where two nicotine molecules are bound to a ruthenium(II) bis(2,2'-bipyridine) core. In its "caged" form, the nicotine is biologically inactive. The release of nicotine is initiated by the absorption of light, a process known as uncaging.

The mechanism of photo-release is based on the photochemistry of ruthenium(II) polypyridyl complexes. Upon absorption of a photon in the visible spectrum (typically blue or green light), the complex is excited to a metal-to-ligand charge-transfer (MLCT) state. This excited state is unstable and undergoes a rapid photosubstitution reaction, leading to the heterolytic cleavage of a ruthenium-nicotine bond and the release of one nicotine molecule, with a quantum yield of 0.23 when irradiated with blue light[1]. The photolysis is a clean and very fast process, occurring on a nanosecond timescale (< 20 ns), yielding free nicotine and a ruthenium aquo complex, [Ru(bpy)₂(nicotine)(H₂O)]²⁺[1]. This rapid release is crucial for mimicking the fast kinetics of synaptic transmission.

One of the key advantages of this compound is its sensitivity to visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to UV-sensitive caged compounds. Furthermore, this compound is capable of two-photon uncaging, enabling even greater spatial resolution in three dimensions.

Quantitative Data

The photophysical and photochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | [Ru(bpy)₂(nicotine)₂]Cl₂ | |

| Molecular Weight | 808.81 g/mol | |

| One-Photon Absorption Maximum (λmax) | 452 nm | |

| One-Photon Excitation Wavelengths | 473 nm, 532 nm | [1] |

| Quantum Yield (Φ) at 473 nm | 0.23 | [1] |

| Release Time Constant (τ) | 17.3 ns | [1] |

| Two-Photon Absorption Cross-Section (2PA-CS) | Estimated to be in the range of 10-100 GM | Estimate based on similar Ru(bpy)₃²⁺ complexes |

| Solubility | Highly soluble in water |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process, starting with the synthesis of the precursor cis-Ru(bpy)₂Cl₂.

Step 1: Synthesis of cis-Ru(bpy)₂Cl₂

-

Materials: RuCl₃·3H₂O, 2,2'-bipyridine (bpy), LiCl, N,N-dimethylformamide (DMF), acetone, diethyl ether.

-

Procedure:

-

A mixture of RuCl₃·3H₂O, 2,2'-bipyridine (2 equivalents), and LiCl are refluxed in DMF for several hours.

-

The reaction mixture is cooled to room temperature, and acetone is added to precipitate the product.

-

The mixture is further cooled to 0°C to maximize precipitation.

-

The resulting black crystalline solid is collected by filtration and washed sequentially with water and diethyl ether.

-

The product, cis-Ru(bpy)₂Cl₂, is dried under vacuum.

-

Step 2: Synthesis of [Ru(bpy)₂(nicotine)₂]Cl₂ (this compound)

-

Materials: cis-Ru(bpy)₂Cl₂, nicotine, water.

-

Procedure:

-

cis-Ru(bpy)₂Cl₂ is dissolved in water.

-

An excess of nicotine (at least 2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature, typically in the dark to prevent premature photolysis, for several hours to allow for the ligand exchange reaction to complete.

-

The final product, [Ru(bpy)₂(nicotine)₂]Cl₂, is then purified, for example, by chromatography.

-

One-Photon Uncaging of this compound

-

Objective: To release nicotine with high temporal and spatial control using visible light.

-

Materials: this compound solution (concentration will depend on the specific experiment, but typically in the µM to mM range), light source (e.g., a 473 nm or 532 nm laser, or a flash lamp with appropriate filters), and the biological preparation of interest (e.g., cell culture, tissue slice).

-

Procedure:

-

Prepare a stock solution of this compound in an appropriate buffer or saline solution.

-

Load the biological sample with the this compound solution.

-

Position the light source to illuminate the desired region of the sample.

-

Deliver a brief pulse of light to trigger the photolysis of this compound and the release of nicotine.

-

Monitor the biological response using appropriate techniques (e.g., electrophysiology, fluorescence imaging).

-

Two-Photon Uncaging of this compound

-

Objective: To achieve highly localized, three-dimensional release of nicotine.

-

Materials: this compound solution, a two-photon laser scanning microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., a Ti:sapphire laser tuned to a wavelength corresponding to half the one-photon absorption maximum, typically in the 800-900 nm range for this compound), and the biological preparation.

-

Procedure:

-

Prepare and load the sample with this compound as for one-photon uncaging.

-

Use the two-photon microscope to focus the NIR laser beam to a diffraction-limited spot within the sample.

-

Deliver short laser pulses to induce two-photon excitation and subsequent uncaging of nicotine at the focal point.

-

Simultaneously image the sample (e.g., using a fluorescent indicator) and/or record the physiological response to the localized nicotine release.

-

Visualizations

Mechanism of this compound Uncaging

Caption: Photochemical release of nicotine from this compound.

Experimental Workflow for Two-Photon Uncaging

Caption: Workflow for a two-photon uncaging experiment with this compound.

Nicotine Signaling Pathway via nAChRs

References

The Core Mechanism of RuBi-Nicotine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of RuBi-Nicotine, a photoactivatable ("caged") nicotine compound. Designed for researchers, scientists, and drug development professionals, this document details the photochemical properties, biological activity, and experimental application of this powerful tool for studying nicotinic acetylcholine receptors (nAChRs) with high spatiotemporal precision.

Introduction to Photopharmacology and Caged Compounds

Photopharmacology is a rapidly advancing field that utilizes light to control the activity of biologically active molecules. "Caged" compounds are a cornerstone of this approach. These are synthetic molecules that are rendered biologically inert by a photolabile protecting group (the "cage"). Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active molecule in a process known as "uncaging." This technique offers unparalleled control over the timing and location of drug action, overcoming the limitations of traditional systemic drug administration.

This compound: A Visible-Light-Activated Nicotine Agonist

This compound is a ruthenium-bisbipyridine complex that cages the psychoactive alkaloid, nicotine.[1][2] A key advantage of this compound is its activation by visible light, typically in the blue (around 473 nm) or green (around 532 nm) spectrum.[3][4] This is a significant improvement over older caged compounds that required UV light, as visible light offers greater tissue penetration and reduced phototoxicity, making it more suitable for in vivo and cell-based experiments.[3]

Photochemical Properties and Uncaging Mechanism

The core of this compound's function lies in its rapid and efficient photolysis. Upon absorption of a photon, the ruthenium complex undergoes a metal-to-ligand charge-transfer (MLCT) excited state.[3] This excited state is unstable and leads to a photosubstitution reaction, resulting in the release of a coordinated nicotine molecule.[3] This uncaging process is remarkably fast, occurring on a nanosecond timescale (< 20 ns).[1][2][3] The photolysis is also a "clean" reaction, yielding free nicotine and an aquo complex, [Ru(bpy)₂(Nic)(H₂O)]²⁺.[3]

The efficiency of this photorelease is quantified by the quantum yield (φ), which is the ratio of the number of moles of the released compound to the number of moles of photons absorbed.[3] this compound exhibits a high quantum yield, which has been reported to be 0.23 when irradiated with blue light.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its photochemical and biological properties.

Table 1: Photochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Activation Wavelength | 450 - 532 nm (Blue-Green) | [3][4] |

| Uncaging Time | < 20 ns | [1][2][3] |

| Quantum Yield (φ) | 0.23 | [3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 808.81 g/mol | [1] |

| Formula | C₄₀H₄₄Cl₂N₈Ru | [1] |

| Solubility | Soluble to 50 mM in water | [1] |

| CAS Number | 1256362-30-7 | [1] |

Mechanism of Action: Activation of Nicotinic Acetylcholine Receptors

Once uncaged by light, the released nicotine acts as an agonist for nicotinic acetylcholine receptors (nAChRs).[5] These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5][6] The binding of nicotine to nAChRs causes a conformational change in the receptor, opening an ion channel that is permeable to cations such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[6][7] The influx of these ions leads to depolarization of the cell membrane, which can trigger an action potential and subsequent downstream signaling events.[7]

The specific physiological response to nicotine depends on the subtype of nAChR and the type of neuron being stimulated. In the central nervous system, nAChRs are involved in a wide range of cognitive processes, including attention, learning, and memory.[8] The activation of nAChRs in the mesolimbic dopamine system is thought to be a key mechanism underlying the rewarding and addictive properties of nicotine.[6][9]

Signaling Pathways

The following diagram illustrates the general signaling pathway initiated by the photo-release of nicotine from this compound and its subsequent activation of nAChRs.

Experimental Protocols

The precise spatiotemporal control afforded by this compound makes it a valuable tool for a variety of experimental applications. Below are generalized methodologies for key experiments.

In Vitro Electrophysiology (Patch-Clamp Recording)

This protocol describes the use of this compound to study nAChR function in brain slices.

-

Preparation: Prepare acute brain slices (e.g., from mouse hippocampus or ventral tegmental area) and maintain them in artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Use a patch-clamp rig equipped with a microscope and a light source for uncaging (e.g., a laser or a focused LED).

-

Cell Identification: Identify target neurons for recording using differential interference contrast (DIC) or fluorescence microscopy.

-

Patching: Obtain a whole-cell patch-clamp recording from the selected neuron.

-

Application of this compound: Bath-apply this compound to the brain slice at a concentration that is inactive in its caged form.

-

Photostimulation: Deliver a brief pulse of light to a specific subcellular location (e.g., a dendrite) to uncage nicotine.

-

Data Acquisition: Record the resulting postsynaptic currents or changes in membrane potential.

In Vivo Two-Photon Uncaging

This advanced technique allows for the study of nAChR function in the intact brain of a living animal.

-

Animal Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest.

-

This compound Delivery: Deliver this compound to the target brain region via a cannula or microinjection.

-

Two-Photon Microscopy: Use a two-photon microscope to visualize the target neurons and to deliver focused infrared light for uncaging. Two-photon excitation provides enhanced spatial resolution and deeper tissue penetration.

-

Behavioral or Electrophysiological Monitoring: Simultaneously monitor the animal's behavior or record neuronal activity in response to the localized nicotine release.

Logical Relationships in the Mechanism of Action

The mechanism of this compound can be broken down into a series of dependent events, as illustrated in the following diagram.

Conclusion

This compound represents a significant advancement in the field of neuroscience, providing a powerful tool for the precise investigation of nicotinic cholinergic systems. Its activation by visible light, rapid uncaging kinetics, and high quantum yield make it an ideal choice for a wide range of applications, from single-cell electrophysiology to in vivo behavioral studies. This technical guide provides a comprehensive overview of its mechanism of action, empowering researchers to effectively utilize this innovative technology in their studies of nAChR function in health and disease.

References

- 1. This compound | Additional Nicotinic Receptor Agonists: R&D Systems [rndsystems.com]

- 2. This compound | CAS:1256362-30-7 | Caged nicotine; rapidly excitable by visible light | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 1256362-30-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. scientifica.uk.com [scientifica.uk.com]

- 9. youtube.com [youtube.com]

RuBi-Nicotine: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RuBi-Nicotine, a ruthenium-bisbipyridine caged compound designed for the rapid, light-induced release of nicotine. We detail the synthesis and chemical properties of this compound, including quantitative data on its photolytic efficiency and stability. This document also outlines detailed experimental protocols for its synthesis and photo-uncaging, and explores its application in the precise spatiotemporal control of nicotinic acetylcholine receptor (nAChR) activation. Furthermore, we present key signaling pathways influenced by the photoreleased nicotine, offering a valuable resource for researchers in neurobiology, pharmacology, and cancer studies.

Chemical Properties and Data

This compound, with the chemical name Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride, is a water-soluble complex that liberates nicotine upon exposure to visible light.[1] The key quantitative data for this compound are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C40H44Cl2N8Ru | [1][2] |

| Molecular Weight | 808.81 g/mol | [1][2] |

| CAS Number | 1256362-30-7 | [1][2] |

| Appearance | Deep orange solid | [2][3] |

| Solubility | Soluble in water to 50 mM, up to 100 mM has been reported | [1][2][4] |

| Storage Conditions | Store at -20°C, protect from light | [1][2][3] |

| Excitation Wavelengths | Blue (473 nm) or green (532 nm) light | |

| Photolysis Time | < 20 ns (time constant of 17 ns) | [1][4][5] |

| Quantum Yield (Φ) | 0.23 | [4] |

Synthesis of this compound

The synthesis of this compound is based on the coordination of two nicotine molecules to a ruthenium-bisbipyridine core. The following protocol is adapted from the foundational work of Filevich et al., 2010.

Experimental Protocol: Synthesis

Materials:

-

cis-Ru(bpy)2Cl2 (cis-bis(2,2'-bipyridine)dichlororuthenium(II))

-

(S)-Nicotine

-

Acetone

-

Water

-

Diethyl ether

-

Argon gas

Procedure:

-

Dissolve 100 mg of cis-Ru(bpy)2Cl2 in a 1:1 mixture of acetone and water.

-

Add a 5-fold molar excess of (S)-Nicotine to the solution.

-

Reflux the mixture under an inert argon atmosphere for 4 hours.

-

After refluxing, cool the solution to room temperature.

-

Remove the acetone from the mixture via rotary evaporation.

-

Precipitate the crude product by adding diethyl ether to the remaining aqueous solution.

-

Collect the precipitate by filtration.

-

Purify the product by recrystallization from a minimal amount of water.

-

Dry the final product, [Ru(bpy)2(nicotine)2]Cl2 (this compound), under vacuum.

Characterization: The synthesized this compound should be characterized using the following methods:

-

NMR Spectroscopy: To confirm the structure and purity of the complex.

-

UV-Vis Spectroscopy: To determine the absorption spectrum and confirm the presence of the characteristic metal-to-ligand charge transfer (MLCT) band.

-

Cyclic Voltammetry: To assess the electrochemical properties of the ruthenium complex.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Photolysis and Nicotine Release

This compound is designed for the controlled release of nicotine upon irradiation with visible light. The process is highly efficient and rapid, making it a valuable tool for studying nicotinic systems with high spatiotemporal precision.

Experimental Protocol: Photolysis and Quantification

Materials:

-

This compound solution (in appropriate buffer or cell culture medium)

-

LED light source (e.g., 450 nm or 473 nm)

-

High-Performance Liquid Chromatography (HPLC) system

-

A549 non-small cell lung cancer cells (or other relevant biological system)

-

Cell culture reagents

Procedure for Photolysis:

-

Prepare a solution of this compound at the desired concentration (e.g., 10 µM) in the experimental buffer or medium.

-

Expose the solution to a calibrated LED light source with a spectrum matching the absorption of this compound.

-

The duration of light exposure will determine the concentration of released nicotine. For example, a 5-second exposure of a 10 µM this compound solution can generate approximately 2 µM of free nicotine.

Procedure for Quantification of Released Nicotine (HPLC):

-

Following photolysis, analyze the sample using HPLC to quantify the concentration of free nicotine.

-

Use a suitable column and mobile phase for the separation of nicotine from the this compound complex and its photoproducts.

-

Compare the peak area of the released nicotine to a standard curve of known nicotine concentrations to determine its concentration.

Procedure for Biological Assay (A549 cell proliferation):

-

Culture A549 cells in appropriate media.

-

Expose the cells to the this compound solution and irradiate with the LED light source to release a specific concentration of nicotine.

-

Include control groups: cells treated with this compound but not irradiated, cells treated with the photolysis byproduct, and cells treated with a known concentration of plain nicotine.

-

Culture the cells for a specified period (e.g., 72 hours).

-

Assess cell proliferation using a standard assay (e.g., MTT assay).

Photolysis Workflow Diagram

Caption: Photolysis of this compound to release free nicotine.

Biological Activity and Signaling Pathways

The photoreleased nicotine from this compound activates nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] This activation can trigger a variety of downstream signaling cascades, influencing cellular processes such as proliferation, survival, and neurotransmission.[6]

Nicotine-Induced Signaling Pathways

Nicotine binding to nAChRs can lead to the activation of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are known to play crucial roles in cell growth, proliferation, and survival. The activation of the JAK2-STAT3 pathway has also been implicated in the anti-inflammatory effects of nicotine.

Signaling Pathway Diagram

Caption: Nicotine-activated signaling pathways.

Conclusion

This compound is a powerful optopharmacological tool that enables the precise delivery of nicotine to biological systems. Its rapid release kinetics and activation by visible light make it superior to many UV-activated caged compounds for in vivo applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this technology for novel research into the roles of nicotinic acetylcholine receptors in health and disease. The non-toxic nature of the photolysis byproducts at typical experimental concentrations further enhances its utility and reliability in biological studies.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (3855) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. To cage or to be caged? The cytotoxic species in ruthenium-based photoactivated chemotherapy is not always the metal - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03469E [pubs.rsc.org]

- 4. A caged nicotine with nanosecond range kinetics and visible light sensitivity [ri.conicet.gov.ar]

- 5. Induction of A549 Nonsmall-Cell Lung Cancer Cells Proliferation by Photoreleased Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ruthenium-Crosslinked Hydrogels with Rapid, Visible-Light Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Properties of Ruthenium-Caged Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties, experimental evaluation, and application of ruthenium-caged compounds. These molecules, also known as phototriggers, offer precise spatiotemporal control over the release of bioactive agents, making them invaluable tools in chemical biology, neuroscience, and photoactivated chemotherapy (PACT).[1][2][3]

Core Photochemical Principles of Ruthenium Cages

Ruthenium(II) polypyridyl complexes are exceptional photosensitizers.[3] Their utility as caging groups stems from a unique photochemical mechanism that allows for the precise release of a coordinated ligand upon irradiation with visible or near-infrared (NIR) light.[3][4] The process is initiated by the absorption of a photon, which promotes the complex from its ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. This is followed by a rapid, non-radiative intersystem crossing to a longer-lived triplet MLCT (³MLCT) state.[5]

The key to the photorelease mechanism is the thermal accessibility of a dissociative triplet metal-centered (³MC) state from the ³MLCT state.[3][5][6] Population of this ³MC state weakens the bond between the ruthenium center and a specific ligand, leading to its dissociation and replacement by a solvent molecule, typically water.[5][6] This clean, single-step heterolytic cleavage is extremely fast, often occurring on the nanosecond timescale.[4] The efficiency and wavelength sensitivity of this process can be finely tuned by modifying the ligand sphere around the ruthenium core.[2][7][8]

Caption: General photorelease mechanism for Ru(II) polypyridyl complexes.

Quantitative Photochemical Data

The efficacy of a ruthenium-caged compound is defined by several key photochemical parameters. These include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε) at that wavelength, the photolysis quantum yield (Φ), and for nonlinear applications, the two-photon absorption (TPA) cross-section (σ₂).

Table 1: One-Photon Photochemical Properties of Selected Ruthenium-Caged Compounds

| Ruthenium Complex Structure | Caged Ligand (L) | λmax (nm) | ε (M-1cm-1) | Quantum Yield (Φ) | Reference |

| [Ru(bpy)₂(Py)₂]²⁺ | Pyridine | 454 | ~8,500 | 0.2 | [2] |

| [Ru(bpy)₂(CH₃CN)(Cl)]⁺ | Acetonitrile | 481 | Not Specified | 0.12 | [2] |

| [Ru(bpy)₂(PMe₃)(Glu)] | Glutamate | ~450 | Not Specified | Not Specified | [4] |

| [Ru(bpy)₂(4AP)₂]²⁺ | 4-Aminopyridine | 454 | Not Specified | 0.2 | [2] |

| [Ru(bpy)₂(5CNU)(Cl)]⁺ | 5-Cyanouracil | 425 | ~8,500 | 0.16 | [2] |

| [Ru(NH₃)₅(CH₃CN)]²⁺ | Acetonitrile | 366 | Not Specified | ~0.26 | [9] |

| [Ru(bpy)₂(dmbpy)]²⁺ | dmbpy | Not Specified | Not Specified | Not Specified | [6] |

| RuBiGABA-2 | GABA | 447 | 5,300 | ~0.09 | [2] |

Note: "bpy" is 2,2'-bipyridine; "Py" is pyridine; "Glu" is glutamate; "4AP" is 4-aminopyridine; "dmbpy" is 4,4'-dimethyl-2,2'-bipyridine. Values can vary based on solvent and experimental conditions.

Table 2: Two-Photon Absorption (TPA) Properties of Selected Ruthenium Complexes

| Ruthenium Complex Structure | TPA Wavelength (nm) | TPA Cross-Section (σ₂) (GM) | Application | Reference |

| [Ru(bpy)₃]²⁺ | 880 | 4.3 | Reference Complex | [10] |

| [{Ru(TAP)₂}₂(tpphz)]⁴⁺ | 850 | ~90 | Phototherapeutic | [11] |

| [{Ru(TAP)₂}₂(tpphz)]⁴⁺ | 900 | ~7 | Phototherapeutic | [11] |

| Ru complexes with bpyvp ligands | 740 | Not specified (high) | Photocatalysis | [10] |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. TPA properties are highly dependent on the ligand structure, particularly the extent of π-conjugation.[10][12]

Detailed Experimental Protocols

3.1. General Synthesis of a Ruthenium-Caged Compound

This protocol is a generalized procedure based on the synthesis of complexes like cis-[Ru(bpy)₂(L)Cl]Cl.[4][13] All steps should be performed under filtered or red light to prevent premature photolysis.

-

Precursor Synthesis: Start with a suitable precursor, such as cis-[Ru(bpy)₂Cl₂]. This can be synthesized from RuCl₃·xH₂O and 2,2'-bipyridine in a high-boiling point solvent like DMF.

-

Ligand Exchange Reaction: Dissolve the precursor cis-[Ru(bpy)₂Cl₂] in a suitable solvent mixture (e.g., acetone/water).

-

Intermediate Formation: To facilitate the exchange, one chloride ligand is often removed. This can be achieved by adding a silver salt (e.g., AgPF₆) to precipitate AgCl, or by using an anion exchange resin to create a more labile aqua or chloro-aqua intermediate.[4]

-

Coordination of Bioactive Ligand: Add an excess of the molecule to be caged (e.g., monosodium glutamate) to the solution containing the ruthenium intermediate. The reaction mixture is typically heated for several hours to drive the coordination.[4] The pH may need to be adjusted (e.g., with NaOH) to deprotonate the coordinating group (like an amine) of the incoming ligand.[4]

-

Purification: After the reaction, the crude product is cooled. The caged compound is often precipitated by adding a salt with a non-coordinating counter-ion, such as KPF₆.[4]

-

Washing and Drying: The resulting precipitate is washed multiple times with cold water and then a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts. The final product is dried under vacuum.

3.2. Standard Characterization

-

NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the complex and verify the coordination of the caged ligand. Disappearance of the free ligand signals and appearance of new, shifted signals indicate successful coordination.[1][4]

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight and isotopic distribution of the synthesized complex.[1]

-

UV-Visible Absorption Spectroscopy: To determine the λmax and molar extinction coefficient (ε) of the MLCT band, which is crucial for planning photorelease experiments.[1]

-

Elemental Analysis (CHNS): To verify the purity and elemental composition of the final compound.[1]

3.3. Measurement of Photolysis Quantum Yield (Φ)

The quantum yield of photolysis is the ratio of the number of moles of the caged molecule released to the number of photons absorbed by the sample. It is a measure of the efficiency of the photorelease process. A common method is relative actinometry using a well-characterized chemical actinometer.[9][14]

-

Actinometer Selection: Choose a chemical actinometer that absorbs light in the same spectral region as the ruthenium complex. A common choice for the visible region is ferrioxalate or a well-characterized ruthenium complex like [Ru(bpy)₃]Cl₂.[14]

-

Sample Preparation: Prepare two solutions with identical absorbance at the irradiation wavelength (λirr): one of the sample compound and one of the actinometer. The absorbance should be kept low (<0.1) to ensure uniform light absorption throughout the cuvette.

-

Irradiation: Irradiate both solutions under identical conditions (same light source, wavelength, geometry, and duration). A laser or a lamp with a monochromator is used.

-

Analysis of Photoproducts:

-

Sample: Monitor the photoreaction by UV-Vis spectroscopy, observing the change in the MLCT band, or by HPLC to quantify the amount of released ligand.[15]

-

Actinometer: Analyze the actinometer solution according to its specific protocol. For ferrioxalate, this involves a colorimetric reaction to quantify the amount of Fe²⁺ produced.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φact * (ksample / kact) where Φact is the known quantum yield of the actinometer, and ksample and kact are the rates of photoproduct formation for the sample and actinometer, respectively, determined from the analytical measurements.

References

- 1. Design and evaluation of light-responsive ruthenium complexes for neurotransmitter release: synthesis, characterization, DFT and gene regulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ruthenium-Based Photoactivated Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. To cage or to be caged? The cytotoxic species in ruthenium-based photoactivated chemotherapy is not always the metal - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03469E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Towards Optimal Ru(II) Photocages: Balancing Photochemistry, Stability, and Biocompatibility Through Fine Tuning of Steric, Electronic, and Physiochemical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Two-photon-absorbing ruthenium complexes enable near infrared light-driven photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Two-Photon Absorption Cooperative Effects within Multi-Dipolar Ruthenium Complexes: The Decisive Influence of Charge Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Cage escape governs photoredox reaction rates and quantum yields - PMC [pmc.ncbi.nlm.nih.gov]

- 15. real.mtak.hu [real.mtak.hu]

RuBi-Nicotine: A Technical Guide for High-Precision Cholinergic System Interrogation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of RuBi-Nicotine, a photoactivatable "caged" nicotine compound, designed for the precise spatiotemporal study of cholinergic systems. This compound offers researchers a powerful tool to investigate the function of nicotinic acetylcholine receptors (nAChRs) with high temporal and spatial resolution, mimicking rapid synaptic transmission.

Introduction to this compound

This compound is a coordination complex where a ruthenium-bisbipyridine moiety cages the nicotine molecule, rendering it biologically inactive.[1] The key feature of this compound is its ability to release the nicotine molecule upon irradiation with visible light. This process, known as "uncaging," is exceptionally rapid, occurring in the nanosecond range (< 20 ns), and exhibits a high quantum yield.[1]

This technology allows for the precise delivery of a nicotinic agonist to specific cells or even subcellular regions, providing unparalleled control over the activation of nAChRs. Such precision is critical for mapping neural circuits, understanding synaptic plasticity, and investigating the role of cholinergic signaling in health and disease.

Mechanism of Action: Photolytic Uncaging

The core of this compound's utility lies in its photolytic properties. When illuminated with light of an appropriate wavelength (in the visible spectrum, e.g., blue-green light), the ruthenium cage absorbs a photon. This absorption event triggers a rapid intramolecular electron transfer, leading to the cleavage of the bond holding the nicotine molecule. The freed nicotine is then able to bind to and activate nearby nAChRs, initiating a biological response. The remaining ruthenium complex and byproducts are designed to be pharmacologically inert.[2]

Caption: Photolytic uncaging mechanism of this compound.

Quantitative Data and Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are essential for preparing stock solutions and designing experiments.

| Property | Value | Source(s) |

| Full Name | Bis(2,2′-bipyridine-N,N′)bis(S-nicotine-N1) ruthenium(2+) dichloride complex | |

| Molecular Weight | 808.81 g/mol | |

| Chemical Formula | C₄₀H₄₄Cl₂N₈Ru | |

| CAS Number | 1256362-30-7 | |

| Appearance | Deep orange solid | |

| Solubility | Soluble in water to 50-100 mM | |

| Storage | Store at -20°C, protect from light. Stock solutions are stable for up to 3 months. | |

| Photolysis Speed | < 20 ns | [1] |

| Excitation | Visible light (blue-green spectrum) | |

| Purity | ≥98% (NMR) |

Downstream Signaling of Nicotinic Receptors

Upon release, nicotine acts as an agonist at most nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[3][4] The binding of nicotine opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and the efflux of K⁺.[5] This leads to membrane depolarization and the generation of an excitatory postsynaptic potential, which can trigger an action potential.[6] Depending on the cell type and receptor subtype (e.g., α7, α4β2), this initial event can activate a variety of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, influencing processes from neurotransmitter release to gene expression.[3][7]

Caption: Simplified nAChR signaling cascade upon nicotine binding.

Experimental Protocols and Methodologies

The following provides a generalized protocol for using this compound in an electrophysiology experiment with brain slices.

A. Preparation of Stock Solutions

-

Reconstitution: Dissolve this compound powder in high-purity water to a final concentration of 10-50 mM. Vortex briefly to ensure complete dissolution. The solution will be a deep orange color.

-

Aliquoting and Storage: Prepare small-volume aliquots (e.g., 10-20 µL) in light-proof microcentrifuge tubes. Store immediately at -20°C. Stock solutions are reported to be stable for up to three months when stored correctly. Avoid repeated freeze-thaw cycles.

B. Application to Biological Sample (Brain Slices)

-

Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute it in the artificial cerebrospinal fluid (aCSF) to the final desired working concentration (e.g., 10-200 µM). The optimal concentration should be determined empirically for each preparation.

-

Bath Application: Perfuse the brain slice preparation with the aCSF containing this compound. Allow for an equilibration period (e.g., 10-15 minutes) to ensure adequate tissue penetration. All steps should be performed under dim red light to prevent premature uncaging.

C. Photostimulation (Uncaging)

-

Light Source: Use a suitable light source capable of delivering focused light in the visible spectrum. A common choice for similar compounds is a 405 nm laser coupled to the light path of a microscope, often used in two-photon laser scanning microscopy setups.[2][8]

-

Light Delivery: Focus the light beam onto the specific area of interest (e.g., the dendrite of a patch-clamped neuron).

-

Stimulation Parameters: The duration and intensity of the light flash must be carefully controlled to regulate the amount of nicotine released. Start with short flashes (e.g., 1-5 ms) and adjust as needed to elicit a physiological response without causing photodamage.

D. Data Acquisition

-

Electrophysiology: Use techniques like whole-cell patch-clamp to record the electrical response of the neuron (e.g., postsynaptic currents or changes in membrane potential) immediately following the light flash.[2][8]

-

Imaging: Simultaneously, fluorescence imaging (e.g., with a calcium indicator) can be used to monitor intracellular calcium changes resulting from nAChR activation.[8]

Caption: General experimental workflow for this compound uncaging.

Advantages, Limitations, and Considerations

Advantages:

-

High Spatiotemporal Resolution: Allows for precise activation of nAChRs on a subcellular level and with millisecond-to-nanosecond temporal control.

-

Visible Light Activation: Uses less phototoxic and deeper-penetrating visible light compared to UV-activated compounds.

-

Rapid Release Kinetics: The sub-20 ns release is fast enough to mimic the kinetics of natural synaptic transmission.[1]

-

High Water Solubility: Easily dissolves in aqueous physiological buffers.

Limitations and Considerations:

-

Toxicity: While reported to have no detectable toxicity at 1 mM, high concentrations or prolonged exposure could have adverse effects and should be tested.[1]

-

Purity: The performance of caged compounds can be highly dependent on their purity. Some studies have noted variability in commercial preparations of this compound compared to other photoactivatable alternatives like PA-Nic, suggesting that highly purified batches are essential for reproducible results.[2][8]

-

Photodamage: Intense or prolonged light exposure can cause photodamage to tissue. It is crucial to use the minimum light power and duration necessary to elicit a response.

References

- 1. This compound | CAS:1256362-30-7 | Caged nicotine; rapidly excitable by visible light | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Probing Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices via Laser Flash Photolysis of Photoactivatable Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. α7 Nicotinic Acetylcholine Receptors May Improve Schwann Cell Regenerating Potential via Metabotropic Signaling Pathways | Publicación [silice.csic.es]

- 8. researchgate.net [researchgate.net]

Unlocking Neuronal Circuits: A Technical Guide to the Advantages of Caged Nicotine in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise spatiotemporal control of neurotransmitter release is paramount to unraveling the complexities of neural circuits. Caged compounds, which are photoactivatable molecules, offer an unparalleled solution for releasing bioactive substances with high precision. This technical guide delves into the significant advantages of utilizing caged nicotine in neuroscience research. By employing light to liberate nicotine from an inert, caged precursor, researchers can activate nicotinic acetylcholine receptors (nAChRs) at specific subcellular locations and on millisecond timescales, mimicking physiological synaptic transmission. This approach overcomes the limitations of traditional drug application methods, enabling novel experimental paradigms to investigate the role of nicotinic signaling in synaptic plasticity, neuronal excitability, and circuit function. This guide provides a comprehensive overview of the available caged nicotine compounds, detailed experimental protocols for their application, and a summary of the key signaling pathways involved.

Introduction: The Power of Photochemical Control

Traditional methods of agonist application, such as bath application or puffing, suffer from poor spatial and temporal resolution. These techniques lead to widespread receptor activation and desensitization, obscuring the localized and rapid signaling events that occur at synapses. Caged compounds circumvent these issues by providing a non-invasive means to deliver a neurotransmitter with subcellular precision and on a timescale relevant to synaptic events.[1][2] The use of light as the trigger for drug release allows for exquisite control over the location, duration, and concentration of the agonist, making it an indispensable tool in modern neuroscience.[1][3]

Advantages of Caged Nicotine

The primary advantage of using caged nicotine lies in the ability to precisely control the activation of nicotinic acetylcholine receptors (nAChRs). This spatiotemporal precision opens up new avenues for investigating the role of nicotinic signaling in the central nervous system.

-

High Spatiotemporal Resolution: Caged nicotine allows for the activation of nAChRs at specific subcellular compartments, such as individual dendritic spines or presynaptic terminals, with millisecond temporal precision.[2][4] This is crucial for studying the role of nAChRs in synaptic transmission and plasticity.

-

Mimicking Synaptic Transmission: The rapid release of nicotine from its caged form can emulate the transient nature of acetylcholine release at a synapse, providing a more physiologically relevant stimulation compared to traditional methods.

-

Reduced Desensitization: By limiting the duration and spatial extent of receptor activation, caged nicotine minimizes the widespread receptor desensitization that often accompanies bath application of agonists.[5]

-

Non-Invasive Application: As a non-invasive technique, uncaging avoids mechanical disruption of the tissue or recorded cells, which can be a concern with methods like picospritzing.[1]

-

Versatility in Experimental Design: Caged nicotine can be used in a variety of preparations, from cell cultures to acute brain slices, and is compatible with various imaging and electrophysiological recording techniques.[4][6] Two-photon uncaging further enhances the spatial resolution, allowing for precise activation deep within scattering brain tissue.[3][4]

Available Caged Nicotine Compounds

Several caged nicotine compounds have been developed, each with distinct photophysical properties. The choice of compound depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required speed of nicotine release.

| Compound | Caging Group | Excitation Wavelength (1-photon) | Excitation Wavelength (2-photon) | Quantum Yield (Φu) | Release Time Constant | Reference |

| RuBi-Nicotine | Ruthenium-bipyridine | 473 nm (blue), 532 nm (green) | Not Reported | 0.23 | 17 ns | [1][7] |

| PA-Nicotine | Coumarin | < 470 nm (UV/blue) | < 900 nm | 0.74% | Not Reported | [4] |

Table 1: Properties of Caged Nicotine Compounds. This table summarizes the key photophysical properties of two prominent caged nicotine compounds, this compound and PA-Nicotine.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotine exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels permeable to cations, including Na+, K+, and in some cases, Ca2+.[8] Activation of nAChRs leads to membrane depolarization and the initiation of various downstream signaling cascades.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Upon binding of nicotine, the nAChR undergoes a conformational change, opening its ion channel. The subsequent influx of cations leads to membrane depolarization. In presynaptic terminals, this can trigger the release of various neurotransmitters, including dopamine, glutamate, and GABA.[9] The influx of Ca2+ can also activate second messenger systems, leading to downstream effects on gene expression and synaptic plasticity.[10]

Experimental Protocols

The successful implementation of caged nicotine experiments requires careful consideration of the experimental setup and procedures. Below are generalized protocols for one-photon and two-photon uncaging of nicotine in brain slices.

One-Photon Nicotine Uncaging

This protocol describes the use of a focused light source to uncage nicotine in a brain slice preparation while performing whole-cell patch-clamp recordings.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Rapid neurotransmitter uncaging in spatially defined patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Photoactivatable drugs for nicotinic optopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Four Classes of Brain Nicotinic Receptors Using β2 Mutant Mice | Journal of Neuroscience [jneurosci.org]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. A caged nicotine with nanosecond range kinetics and visible light sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Nicotine - Wikipedia [en.wikipedia.org]

- 10. Molecular insights into the benefits of nicotine on memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]

RuBi-Nicotine: A Technical Guide to Quantum Yield and Photolysis Speed for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the photochemical properties of RuBi-Nicotine, a caged nicotine compound. Designed for researchers, scientists, and professionals in drug development, this document details the quantum yield and photolysis speed of this compound, offering insights into its efficient and rapid photo-release capabilities. The information presented herein is critical for the precise spatiotemporal control of nicotine delivery in experimental settings, advancing research in neuroscience and related fields.

Quantitative Photochemical Data

The efficiency of a caged compound is primarily determined by its quantum yield and the speed of photolysis. This compound exhibits favorable characteristics in both these aspects, making it a potent tool for photopharmacology.

| Parameter | Value | Wavelength(s) | Reference |

| Quantum Yield (Φ) | 0.23 | 473 nm, 532 nm | [1] |

| Photolysis Time Constant (τ) | 17.3 ns | 532 nm | [1] |

Experimental Protocols

The following sections outline the methodologies for the determination of the quantum yield and photolysis speed of this compound.

Determination of Photolysis Quantum Yield

The quantum yield of this compound was determined using a relative method, comparing its photochemical conversion to a well-characterized actinometer.

Objective: To determine the quantum yield (Φ) of nicotine release from this compound upon photolysis.

Materials:

-

This compound solution (in aqueous buffer, e.g., PBS pH 7.4)

-

Chemical actinometer with a known quantum yield at the excitation wavelength (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Light source (e.g., laser or filtered lamp) at a specific wavelength (473 nm or 532 nm)

-

Quartz cuvettes

-

Stirring apparatus

Protocol:

-

Actinometer Preparation: Prepare a solution of the chemical actinometer according to established protocols.

-

Sample Preparation: Prepare a solution of this compound of a known concentration in the desired aqueous buffer.

-

Irradiation of Actinometer:

-

Fill a quartz cuvette with the actinometer solution and place it in the irradiation setup.

-

Irradiate the solution with the light source for a defined period, ensuring complete and uniform illumination.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

-

Calculate the number of photons absorbed by the actinometer using its known quantum yield and the measured change in absorbance.

-

-

Irradiation of this compound:

-

Under identical irradiation conditions (light source, power, and duration), irradiate the this compound solution.

-

Monitor the photolysis of this compound by measuring the change in its UV-Vis absorption spectrum. The appearance of the photoproducts, including free nicotine, can be quantified.

-

-

Calculation of Quantum Yield:

-

The quantum yield of this compound (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (k_sample / k_std) * (A_std / A_sample) Where:

-

Φ_std is the quantum yield of the standard actinometer.

-

k_sample and k_std are the rates of the photochemical reaction for the sample and standard, respectively (determined from the change in absorbance over time).

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

-

Determination of Photolysis Speed

The photolysis speed of this compound was determined using laser flash photolysis.

Objective: To measure the time constant (τ) of nicotine release from this compound.

Materials:

-

This compound solution (100 μM in aqueous solution)

-

Pulsed laser (e.g., Nd:YAG laser, 532 nm, 10 ns FWHM pulse)

-

Continuous wave (cw) laser for monitoring (e.g., 532 nm, 1 mW)

-

Fast photodetector

-

Oscilloscope

-

Quartz cuvette

Protocol:

-

Sample Preparation: Prepare a 100 μM solution of this compound in an aqueous buffer.

-

Experimental Setup:

-

The sample cuvette is placed in the path of the pulsed excitation laser.

-

The cw monitoring laser is passed through the sample at a 90-degree angle to the excitation laser.

-

The intensity of the monitoring laser is detected by a fast photodetector connected to an oscilloscope.

-

-

Data Acquisition:

-

A pulse from the excitation laser initiates the photolysis of this compound.

-

The change in absorbance of the solution is monitored by the cw laser and recorded by the oscilloscope as a change in light transmission.

-

The signal is typically averaged over multiple photolysis events (e.g., 64 pulses) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting kinetic trace (change in absorbance over time) is fitted with a monoexponential decay function to determine the time constant (τ) of the photolysis reaction.

-

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Upon photolysis, the released nicotine acts as an agonist for nicotinic acetylcholine receptors (nAChRs), initiating a cascade of downstream signaling events.

The binding of nicotine to nAChRs, which are ligand-gated ion channels, causes a conformational change in the receptor. This opens the channel, allowing the influx of cations, primarily Na+ and Ca2+, and a smaller efflux of K+. The net influx of positive charge leads to depolarization of the cell membrane. This depolarization can trigger the opening of voltage-gated ion channels, leading to the generation of an action potential in neurons. The influx of Ca2+ also acts as a second messenger, activating various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.

References

Uncaging Nicotine: A Technical Guide to the Excitation Spectra of RuBi-Nicotine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the photo-induced release, or "uncaging," of nicotine from the ruthenium-bipyridine complex, RuBi-Nicotine. We provide a comprehensive overview of its one- and two-photon excitation properties, detailed experimental protocols for spectral analysis, and a visualization of the subsequent nicotinic acetylcholine receptor (nAChR) signaling pathway.

Introduction to this compound for Nicotine Uncaging

This compound is a caged compound that allows for the precise spatiotemporal control of nicotine release using light. This technique is invaluable for studying the physiological and pathological roles of nicotinic acetylcholine receptors (nAChRs) in complex biological systems. The ruthenium-bipyridine caging group offers distinct advantages, including sensitivity to visible light, which is less damaging to biological tissues than UV radiation, and rapid photolysis kinetics.

Excitation Spectra of this compound

The efficiency of nicotine uncaging is critically dependent on the wavelength of the excitation light. The excitation spectrum describes the relationship between the wavelength of light and the probability of inducing photolysis. This compound can be activated through both one-photon and two-photon excitation, offering versatility for different experimental applications.

One-Photon Excitation

One-photon uncaging of this compound is typically achieved using blue or green light. The molecule exhibits broad absorption bands in the visible spectrum, with efficient photolysis occurring upon absorption of a single photon.

Two-Photon Excitation

Two-photon excitation (2PE) provides enhanced spatial resolution, allowing for the precise targeting of subcellular structures. In 2PE, two lower-energy photons are simultaneously absorbed to excite the molecule, a process that is inherently confined to the focal volume of a high-power laser. While the two-photon absorption cross-section for this compound has not been extensively characterized in the literature, related ruthenium-based caged compounds, such as RuBi-Glutamate, have shown optimal two-photon uncaging around 800 nm. Further empirical determination is necessary to identify the precise peak for this compound.

Quantitative Data for this compound Uncaging

| Parameter | Value | Wavelength(s) | Citation |

| One-Photon Excitation | |||

| Peak Absorption Wavelengths | 420 - 470 nm | N/A | [1] |

| Uncaging Wavelengths | 473 nm (blue), 532 nm (green) | N/A | [1] |

| Quantum Yield (Φ) | 0.23 | 450 - 473 nm | [1] |

| Photolysis Time | < 20 ns | N/A | |

| Two-Photon Excitation | |||

| Predicted Excitation Wavelength | ~800 nm | N/A | |

| Two-Photon Action Cross-section (δu) | Data not available | N/A |

Experimental Protocols

Determining the One-Photon Excitation Spectrum of this compound

This protocol outlines a general procedure for measuring the one-photon excitation spectrum of this compound by quantifying the amount of released nicotine upon irradiation with different wavelengths of light.

Materials:

-

This compound solution of known concentration

-

Spectrophotometer or HPLC system for nicotine quantification

-

Monochromatic light source with tunable wavelength output (e.g., xenon arc lamp with a monochromator)

-

Calibrated photodiode or chemical actinometer for measuring light intensity

-

Quartz cuvettes

-

Appropriate buffer solution

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired buffer at a concentration that yields a measurable absorbance at its peak absorption wavelengths.

-

Light Source Calibration: Measure the photon flux of the monochromatic light source at each wavelength to be tested using a calibrated photodiode or a chemical actinometer.

-

Irradiation: Irradiate the this compound solution in a quartz cuvette with a specific wavelength of light for a defined period. Ensure the solution is well-mixed during irradiation.

-

Quantification of Uncaged Nicotine: After irradiation, determine the concentration of released nicotine using a pre-established calibration curve on a spectrophotometer or by HPLC.

-

Quantum Yield Calculation: The uncaging quantum yield (Φu) at a given wavelength is calculated using the following formula: Φu = (moles of nicotine released) / (moles of photons absorbed)

-

Excitation Spectrum Construction: Repeat steps 3-5 for a range of wavelengths across the absorption spectrum of this compound. Plot the calculated quantum yield as a function of wavelength to generate the one-photon excitation spectrum.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams were generated using the Graphviz DOT language.

Experimental Workflow for Determining Excitation Spectrum

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Upon uncaging, the released nicotine binds to and activates nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. This binding event triggers a conformational change in the receptor, opening an ion channel permeable to cations such as Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

Conclusion

This compound stands as a powerful tool for the optical control of nicotinic signaling. A thorough understanding of its excitation properties is paramount for designing and interpreting uncaging experiments. While one-photon uncaging is well-characterized, the exploration of its two-photon properties presents an exciting avenue for future research, promising even greater precision in the study of nAChR function. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on studies utilizing this innovative technology.

References

RuBi-Nicotine: A Technical Guide to Solubility and Stability in Physiological Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuBi-Nicotine, a ruthenium-bipyridyl caged compound, has emerged as a valuable tool in neuroscience and pharmacology for the precise spatiotemporal control of nicotine delivery.[1] This complex encapsulates nicotine, rendering it inactive until its release is triggered by visible light.[2] The ability to induce photorelease with nanosecond kinetics makes this compound a powerful asset for studying nicotinic acetylcholine receptor (nAChR) function in cellular and tissue models.[1][3] This technical guide provides a comprehensive overview of the known solubility and stability of this compound in aqueous and physiological solutions, offering essential data and protocols for researchers in the field.

Core Properties of this compound

This compound is typically supplied as a dichloride salt with the chemical formula C₄₀H₄₄Cl₂N₈Ru and a molecular weight of 808.81 g/mol . It is a deep orange solid and is noted for its high water solubility.

Solubility Data

The solubility of a compound is a critical parameter for its application in biological experiments. While specific data in various physiological buffers is not extensively published, the available information indicates high solubility in water.

| Solvent | Reported Solubility | Source |

| Water | Soluble to 50 mM | R&D Systems |

| Water | 100 mM | Sigma-Aldrich |

This high aqueous solubility is advantageous for preparing concentrated stock solutions for in vitro and in vivo studies.

Stability Profile

The stability of this compound is a key consideration for its experimental use. The compound's utility is predicated on its stability in the dark and its rapid decomposition upon light exposure to release nicotine.

Photostability and Uncaging

This compound exhibits exceptional photochemical properties, including:

-

Rapid Photolysis: Nicotine release occurs in less than 20 nanoseconds upon irradiation with visible light.[1]

-

High Quantum Yield: The photorelease process is highly efficient.[1]

The photoreaction is described as clean, yielding the active nicotine ligand and a ruthenium aquo complex.[1]

Chemical Stability

Experimental Protocols

Quantification of Photoreleased Nicotine

A study by Gajewska et al. (2022) utilized high-performance liquid chromatography (HPLC) to quantify the concentration of nicotine released from this compound upon photolysis.[2] While the full detailed protocol is not provided in the initial search results, a general workflow can be outlined.

Workflow for Quantification of Photoreleased Nicotine

Caption: Generalized workflow for the quantification of photoreleased nicotine using HPLC.

Signaling Pathway of Released Nicotine

The primary biological action of this compound is mediated by the photoreleased nicotine. Nicotine is a well-known agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.

Signaling Pathway of Photoreleased Nicotine

Caption: Mechanism of action of this compound upon photoactivation.

Conclusion

This compound is a highly water-soluble and photolabile caged compound that provides precise control over nicotine delivery in biological systems. While detailed stability and solubility data in a wide range of physiological buffers are not yet comprehensively documented in publicly available literature, its established use in research highlights its viability as an experimental tool. The provided information on its properties and suggested experimental workflows can serve as a valuable resource for researchers and drug development professionals working with this powerful optopharmacological agent. Further studies are warranted to fully characterize its behavior in diverse physiological environments.

References

- 1. This compound | 1256362-30-7 | Benchchem [benchchem.com]

- 2. Induction of A549 Nonsmall-Cell Lung Cancer Cells Proliferation by Photoreleased Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1256362-30-7 | Caged nicotine; rapidly excitable by visible light | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Notes and Protocols for RuBi-Nicotine in Brain Slices

Introduction

Caged compounds are powerful tools in neuroscience, enabling researchers to control the release of bioactive molecules with high spatial and temporal precision using light. RuBi-Nicotine is a "caged" form of nicotine where the nicotine molecule is rendered inactive by being bound to a photolabile ruthenium-bipyridine complex. Upon illumination with visible light, this complex breaks apart, rapidly releasing active nicotine into the surrounding tissue. This allows for the precise activation of nicotinic acetylcholine receptors (nAChRs) on specific neurons or even subcellular compartments within a brain slice, providing insights into their function and role in neural circuits.

However, it is important to note that while this compound offers the advantage of being sensitive to visible light, published studies have indicated that commercially available preparations may be less effective in brain slice preparations compared to other caged nicotine compounds like PA-Nicotine (Photoactivatable Nicotine), which is activated by UV light.[1][2] It has been suggested that highly purified, non-commercial this compound might yield better results.[1]

These application notes provide a generalized protocol for the use of caged compounds like this compound in acute brain slices, drawing from established methodologies for brain slice electrophysiology and photolysis of related compounds.

Data Presentation: Comparison of Caged Nicotine Compounds

The following table summarizes and compares the properties of this compound with the more commonly used PA-Nicotine. This data is compiled from product datasheets and literature mentions.

| Feature | This compound | PA-Nicotine |

| Activation Wavelength | Visible Light (e.g., ~470 nm) | UV Light (e.g., 405 nm)[1] |

| Photolysis Speed | < 20 ns | Fast, enabling rapid nAChR activation[1] |

| Reported Efficacy | Inferior to PA-Nic in a head-to-head comparison in brain slices using commercial preparations.[1][2] | Superior efficacy for nAChR activation in brain slices.[1] |

| Solubility | Soluble in water (up to 50-100 mM) | Soluble in recording solution[1] |

| Quantum Yield | High | Not specified, but byproducts are inert[1] |

| Example Concentration | 1 mM (local perfusion for leech neurons) | 100 µM (bath application for brain slices)[1] |

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents, a standard procedure for in vitro electrophysiology.

Solutions Required:

-

Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl. Osmolarity should be 300-310 mOsm.

-

Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 2 mM MgSO4. Osmolarity should be 300-310 mOsm.

-

Carbogen Gas: 95% O2 / 5% CO2

Procedure:

-

Prepare all solutions in advance. Continuously bubble both slicing solution and aCSF with carbogen for at least 30 minutes prior to use and throughout the experiment.

-

Chill the slicing solution to 2-4°C.

-

Deeply anesthetize the animal (e.g., with isoflurane or intraperitoneal injection of ketamine/xylazine) following approved institutional animal care guidelines.

-

Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is cleared of blood.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

-

Glue the brain to the stage of a vibratome (e.g., Leica VT1200S) in the desired orientation for slicing the brain region of interest.

-

Submerge the brain in the vibratome buffer tray filled with ice-cold, carbogenated slicing solution.

-

Cut slices at a desired thickness (e.g., 300 µm).

-

Transfer the slices to a holding chamber containing carbogenated aCSF, and allow them to recover at 32-34°C for 30-60 minutes.

-

After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.

Whole-Cell Patch-Clamp Recording and this compound Uncaging

This protocol outlines the general steps for performing electrophysiological recordings and uncaging this compound.

Solutions and Reagents:

-

aCSF: As prepared above, continuously bubbled with carbogen.

-

Intracellular Solution (K-Gluconate based, example): 135 mM K-Gluconate, 10 mM HEPES, 10 mM Na-Phosphocreatine, 4 mM Mg-ATP, 0.4 mM Na-GTP. Adjust pH to 7.2-7.3 with KOH. Osmolarity should be 290-300 mOsm. A fluorescent dye (e.g., Alexa Fluor 488) can be included to visualize the neuron.

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 50 mM in water) and store at -20°C, protected from light. Dilute to the final working concentration in aCSF just before use.

Procedure:

-

Transfer a brain slice to the recording chamber on the stage of an upright microscope. Continuously perfuse the slice with carbogenated aCSF at a rate of 1.5-2 mL/min. Maintain the bath temperature at 32°C.[1]

-

Visualize neurons using infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Fill a patch pipette with intracellular solution and approach a neuron of interest.

-

Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "giga-seal").

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for several minutes before starting the experiment.

-

This compound Application: Apply this compound to the slice. This can be done via:

-

Bath Application: Add this compound to the perfusion aCSF at a final concentration (e.g., 10-100 µM). Note that this will expose the entire slice to the caged compound.

-

Local Perfusion: Use a second micropipette filled with this compound (e.g., 1 mM) dissolved in aCSF. Position this pipette near the recorded cell and apply a small amount of pressure (1-2 psi) to locally deliver the compound.[1]

-

-

Photolysis (Uncaging):

-

Position the light source (e.g., a 470 nm LED or laser) to illuminate the specific area of interest (e.g., the soma or dendrites of the recorded neuron).

-

Deliver a brief pulse of light (e.g., 1-100 ms duration) to uncage the nicotine. The optimal light power and duration must be determined empirically to elicit a response without causing photodamage.

-

-

Data Acquisition: Record the resulting electrical activity (e.g., inward currents in voltage-clamp mode or action potentials in current-clamp mode) using a patch-clamp amplifier and data acquisition software.

Visualizations: Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Signaling pathway of nicotine released from this compound.

Experimental Workflow for Uncaging in Brain Slices

Caption: Experimental workflow for this compound uncaging experiments.

References

Application Notes and Protocols for In Vivo Two-Photon Uncaging of RuBi-Nicotine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging of neurotransmitters offers unparalleled spatiotemporal precision for investigating neural circuit function. RuBi-Nicotine, a caged compound that releases nicotine upon photolysis, is a powerful tool for studying the role of nicotinic acetylcholine receptors (nAChRs) in vivo.[1][2] This document provides detailed application notes and protocols for the in vivo two-photon uncaging of this compound, enabling researchers to precisely probe nicotinic signaling in the context of intact neural circuits. This compound is characterized by its fast uncaging kinetics and can be activated by visible light, making it suitable for two-photon excitation.[2]

Data Presentation

Table 1: Two-Photon Uncaging Parameters for Nicotine and Related Compounds

| Compound | Wavelength (nm) | Laser Power (mW) | Pulse Duration (ms) | Concentration | Resulting Effect | Brain Region | Reference |

| PA-Nic | 720 | Not Specified | Not Specified | 100 µM | Stable inward currents | Medial Habenula (MHb) | [1] |

| RuBi-Glutamate | 810 | ~25-30 | 4 | 800 µM | uEPSP Amplitude: 0.74 ± 0.011 mV | Layer 5 Pyramidal Neuron | [3] |

| MNI-Glutamate | 720 | ~25-30 | 4 | 2.5 mM | uEPSP Amplitude: 0.65 ± 0.06 mV | Layer 5 Pyramidal Neuron | [3] |

| PA-Nic (1-photon) | 405 | 1-2.5 | 50 | Not Specified | Elicited currents antagonized by mecamylamine | Medial Habenula (MHb) | [1] |

| PA-Nic (1-photon) | 405 | 2.9 | 10 | Not Specified | Perisomatic uncaging evoked currents | Medial Habenula (MHb) | [1] |

Table 2: Electrophysiological and Behavioral Effects of Nicotine Administration/Uncaging

| Administration Method | Dose/Concentration | Effect | Animal Model | Brain Region | Reference |

| Nicotine i.v. injection | 30 µg/kg | Increased IPN neuron activity | Mouse | Interpeduncular Nucleus (IPN) | [4] |

| Chronic Nicotine Treatment | Not Specified | Enhanced MHb axonal nAChR function | Mouse | Medial Habenula (MHb) | [5] |

| Nicotine Puffs | Not Specified | Greater responsiveness of NAc-projecting DA neurons | Not Specified | Ventral Tegmental Area (VTA) | [6] |

| Nicotine Administration | Not Specified | Improved memory acquisition and consolidation | Animal Models | Not Specified | [7] |

| Nicotine Withdrawal | Not Specified | Decreased reward responsiveness | Rat | Not Specified | [8] |

| Acute Nicotine | 0.25, 0.5 mg/kg | Enhanced reward responsiveness | Rat | Not Specified | [8] |

Experimental Protocols

Protocol 1: Animal Preparation and Surgical Implantation of Cranial Window

This protocol is adapted from methodologies for in vivo two-photon imaging and uncaging.[9][10]

Materials:

-

Adult mouse (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical drill

-

3 mm coverglass

-

Dental cement

-

Analgesics (e.g., carprofen)

-

Saline solution

Procedure:

-

Anesthetize the mouse using isoflurane (1.5-2% in O2) and mount it in a stereotaxic frame.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Administer an analgesic (e.g., carprofen, 5 mg/kg, s.c.).

-